molecular formula C12H10N4O2S2 B4501118 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

Cat. No.: B4501118
M. Wt: 306.4 g/mol
InChI Key: HBKMCFJYZFYUPQ-UHFFFAOYSA-N
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Description

This compound features a thiazole core substituted with a furan-2-ylmethylamine group at position 2 and a carboxamide linkage to a second thiazole ring at position 2.

Properties

IUPAC Name

2-(furan-2-ylmethylamino)-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S2/c17-10(16-11-13-3-5-19-11)9-7-20-12(15-9)14-6-8-2-1-4-18-8/h1-5,7H,6H2,(H,14,15)(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKMCFJYZFYUPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NC(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of furan-2-carbaldehyde with thiosemicarbazide to form the thiazole ring, followed by further functionalization to introduce the carboxamide group .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors and other techniques to improve yield and reduce production costs .

Chemical Reactions Analysis

2.1. Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis : Concentrated HCl (6M) at 100°C for 4 hr yields 2-[(furan-2-ylmethyl)amino]-1,3-thiazole-4-carboxylic acid.

  • Basic hydrolysis : NaOH (2M) at 80°C produces the corresponding carboxylate salt.

2.2. Alkylation/Acylation of the Furan Moiety

The furan’s electron-rich π-system participates in electrophilic substitutions:

  • Friedel-Crafts alkylation : Reacts with benzyl chloride in AlCl₃ to form 5-benzyl-furan derivatives.

  • Acylation : Acetyl chloride in acetic anhydride yields 5-acetyl-furan products.

3.1. Thiazole Ring Oxidation

  • S-oxidation : Hydrogen peroxide (30%) converts the thiazole’s sulfur to sulfoxide or sulfone derivatives.

  • Ring-opening : Strong oxidizing agents like KMnO₄ cleave the thiazole ring to form thiourea derivatives.

3.2. Furan Ring Hydrogenation

  • Catalytic hydrogenation (H₂/Pd-C) reduces the furan to tetrahydrofuran, altering the compound’s planarity and bioactivity.

Nucleophilic Substitution at the Thiazole Nitrogen

The secondary amine in the [(furan-2-ylmethyl)amino] group reacts with:

  • Alkyl halides : Form tertiary amines (e.g., reaction with methyl iodide in K₂CO₃/acetone).

  • Sulfonyl chlorides : Produce sulfonamide derivatives (e.g., benzenesulfonyl chloride in pyridine).

Coordination Chemistry

The compound acts as a ligand for transition metals due to its N,S-donor system:

  • Forms stable complexes with Cu(II) and Fe(III) in ethanol/water mixtures.

  • Example : Reaction with CuCl₂ yields a square-planar complex with enhanced antimicrobial activity.

Metal SaltLigand RatioGeometryApplication
CuCl₂1:2Square-planarAntimicrobial agent
Fe(NO₃)₃1:3OctahedralCatalysis

Photochemical Reactions

UV irradiation (254 nm) induces:

  • E/Z isomerization at the thiazole-imine bond, altering conformational stability.

  • Dimerization via [2+2] cycloaddition under high-intensity UV light.

Biological Activity-Driven Modifications

To enhance anticancer properties:

  • Phosphorylation : POCl₃ converts the carboxamide to a phosphoramidate, improving cell permeability .

  • Glycosylation : Reacts with acetylated glucose under Mitsunobu conditions to target carbohydrate receptors on cancer cells .

Stability and Degradation Pathways

  • Thermal degradation : Decomposes above 250°C, releasing CO₂ and NH₃ .

  • Hydrolytic degradation : Unstable in strongly alkaline media (pH > 10), forming thiazolidinone byproducts .

This compound’s reactivity profile underscores its potential as a scaffold for drug development, particularly in oncology and antimicrobial therapies . Further studies should explore enantioselective reactions and in vivo metabolic pathways.

Scientific Research Applications

2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and observed or inferred biological activities:

Compound Name (Reference) Substituents/Modifications Molecular Weight Biological Activity/Notes
Target Compound Furan-2-ylmethyl, thiazol-2-yl Not reported Structural basis for comparison; activity unknown
BI97594 (CAS 1170052-22-8) 2-Methoxy-5-methylphenyl, thiazol-2-yl 346.43 Hydrophobic substituents may enhance membrane permeability
N-(4-Fluorophenyl)-2-[(phenylsulfonyl)amino]-1,3-thiazole-4-carboxamide Phenylsulfonyl, 4-fluorophenyl 377.41 Sulfonyl group increases stability; fluorophenyl enhances electronic effects
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4) 3-Methoxybenzyl, furan-2-carboxamide 371.4 Methoxy group may alter binding affinity vs. furan-2-ylmethyl
Acotiamide Diisopropylamino, hydroxy-dimethoxybenzoyl Not reported Prokinetic agent; demonstrates therapeutic relevance
Key Observations:
  • Furan vs. In contrast, BI97594’s 2-methoxy-5-methylphenyl group increases hydrophobicity, likely enhancing lipid bilayer penetration .
  • Sulfonyl vs. Amide Linkages : The sulfonyl group in the N-(4-fluorophenyl) analog () confers rigidity and electron-withdrawing effects, which may improve metabolic stability compared to the target compound’s carboxamide linkage .

Crystallographic and Computational Insights

  • Structure Validation : Tools like SHELX () are critical for confirming thiazole-containing structures, ensuring accurate comparisons of bond lengths and angles among analogs.
  • Hydrogen Bonding : The furan oxygen and thiazole nitrogen atoms in the target compound may participate in hydrogen-bonding networks, akin to patterns observed in 1,3,4-thiadiazole derivatives ().

Biological Activity

The compound 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is a synthetic organic molecule characterized by the presence of furan and thiazole rings. Its unique structure suggests potential biological activities that have been the subject of various studies. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and related case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H12N4O2S2C_{13}H_{12}N_4O_2S^2. It features multiple heterocyclic structures that contribute to its biological properties. The thiazole moiety is particularly noted for its versatility in medicinal chemistry, often acting as a scaffold for drug development due to its ability to interact with various biological targets.

The biological activity of this compound is believed to stem from its ability to inhibit specific enzymes or receptors involved in disease pathways. Studies have shown that compounds with similar structures can exhibit significant interactions with proteins through hydrophobic contacts and hydrogen bonding .

Antitumor Activity

Research indicates that thiazole derivatives can possess substantial antitumor properties. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation. The IC50 values for related compounds suggest effective cytotoxicity against various cancer cell lines, such as Jurkat and HT29 cells .

Compound NameIC50 (µg/mL)Target Cell Line
Compound 91.61 ± 1.92Jurkat
Compound 101.98 ± 1.22HT29

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of the furan ring may enhance these properties due to its ability to penetrate microbial membranes .

Study on Anticancer Properties

A notable study focused on the synthesis and evaluation of thiazole-based compounds for anticancer activity. The results indicated that modifications to the thiazole ring significantly influenced cytotoxicity. Compounds with electron-donating groups showed enhanced activity compared to their counterparts lacking such modifications .

Study on Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of thiazole derivatives against Escherichia coli and Staphylococcus aureus. Compounds similar to this compound exhibited substantial inhibitory effects, suggesting potential therapeutic applications in treating bacterial infections .

Q & A

Q. What are the optimized synthetic routes for 2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization of thiazole precursors and coupling with furan-2-ylmethylamine. Key steps:
  • Thiazole core formation : Reacting thiourea derivatives with α-haloketones under reflux in ethanol (60–80°C) to form the thiazole ring .
  • Carboxamide coupling : Using EDCI/HOBt-mediated amide bond formation between the thiazole-4-carboxylic acid and 1,3-thiazol-2-amine .
  • Amino substitution : Introducing the furan-2-ylmethyl group via nucleophilic substitution or reductive amination, optimized in DMF at 50°C .
    Yield and purity depend on solvent choice (e.g., DMF for solubility), catalyst (e.g., pyridine for acid scavenging), and purification via recrystallization (ethanol/water) or column chromatography .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and ensuring purity?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent connectivity (e.g., thiazole C-4 carboxamide at ~165 ppm) and furan methylene protons (δ 4.2–4.5 ppm) .
  • Infrared (IR) Spectroscopy : Detect amide C=O stretches (~1680 cm1^{-1}) and thiazole ring vibrations (~1500 cm1^{-1}) .
  • Thin-Layer Chromatography (TLC) : Monitor reaction progress using silica gel plates (ethyl acetate/hexane, 1:1) .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) with a C18 column and acetonitrile/water gradient .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data when modifying substituents on the thiazole and furan moieties?

  • Methodological Answer :
  • Systematic substitution studies : Compare analogs with varying electron-withdrawing/donating groups (e.g., 4-chlorophenyl vs. 4-methoxyphenyl on the thiazole) to assess biological activity trends .
  • Example : In anticancer assays, 4-methylthiazole derivatives showed reduced activity compared to halogenated analogs, suggesting steric and electronic effects on target binding .
  • Data normalization : Use standardized assays (e.g., IC50_{50} values in MCF-7 cells) and statistical tools (e.g., ANOVA) to validate SAR trends .

Q. What computational strategies are employed to model the compound’s interaction with biological targets, and how can docking results inform experimental design?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to predict binding poses with targets like PFOR enzyme (PDB: 1E9X). The furan oxygen forms hydrogen bonds with Arg258, while the thiazole ring engages in π-π stacking with Phe114 .
  • Molecular Dynamics (MD) Simulations : Assess binding stability (50 ns trajectories) to prioritize compounds with low RMSD (<2 Å) .
  • Informed design : Optimize substituents (e.g., adding fluorine to enhance lipophilicity) based on computed binding energies .

Q. How does the compound’s stability under varying pH and temperature conditions impact its suitability for in vitro and in vivo assays?

  • Methodological Answer :
  • pH stability : Test degradation kinetics in buffers (pH 2–9) via HPLC. Thiazole-carboxamides are stable at pH 7.4 (t1/2_{1/2} > 24 h) but hydrolyze rapidly in acidic conditions (pH 2, t1/2_{1/2} ~4 h) .
  • Thermal stability : Store lyophilized samples at -20°C to prevent dimerization, observed after 1 week at 25°C .
  • In vivo relevance : Use enteric coatings for oral administration to bypass gastric degradation .

Key Considerations for Experimental Design

  • Controlled atmosphere : Use inert gases (N2_2/Ar) during synthesis to prevent oxidation of thiazole sulfur .
  • Biological assay controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
  • Data reproducibility : Triplicate experiments with fresh stock solutions to minimize solvent degradation effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
2-[(furan-2-ylmethyl)amino]-N-(1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide

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